molecular formula C15H10ClNO5 B5577051 (2-chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone CAS No. 164526-11-8

(2-chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No.: B5577051
CAS No.: 164526-11-8
M. Wt: 319.69 g/mol
InChI Key: NYYVVQJHGWUOEJ-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a useful research compound. Its molecular formula is C15H10ClNO5 and its molecular weight is 319.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0247501 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clathrate Formation in Organic Chemistry

Research demonstrates that compounds similar to (2-chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone, particularly those involving chlorophenyl and nitrophenyl groups, play a significant role in clathrate formation with benzene. The edge-to-face interaction between aromatic rings is crucial in the formation and stabilization of these inclusion complexes, showcasing the potential application in molecular encapsulation and host-guest chemistry (Eto et al., 2011).

Reactivity Towards Nucleophiles in Organic Synthesis

Another study highlights the synthesis of compounds featuring a chlorophenyl group, where the reactivity of such compounds towards sulfur- and oxygen-containing nucleophiles under different conditions was explored. This research provides insights into the functionalization of aromatic compounds, potentially applicable in the development of novel organic synthesis methodologies (Pouzet et al., 1998).

Biological Evaluation and Docking Studies

Further investigations into chlorophenyl and nitrophenyl-containing compounds have led to the synthesis of novel pyrazoline derivatives, which were evaluated for their anti-inflammatory and antibacterial activities. The findings indicate potential applications in drug discovery, particularly in designing anti-inflammatory and antibacterial agents (Ravula et al., 2016).

Antimicrobial Activity and Predictive ADME Studies

The synthesis and characterization of imidazol-1-yl methanones, which include aryl groups similar to those in this compound, demonstrated significant antibacterial properties. These compounds offer a pathway for developing new antibiotics with broad-spectrum capabilities. Predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies further enhance their potential application in medicinal chemistry (Chandra et al., 2020).

Synthesis and Molecular Docking in Drug Discovery

Research on the synthesis of oxazole clubbed pyridyl-pyrazolines, which bear structural resemblances to the compound , showed promising anticancer and antimicrobial activities. Molecular docking studies suggested these compounds could be used to overcome microbial resistance to pharmaceuticals, indicating their significance in the development of new therapeutic agents (Katariya et al., 2021).

Properties

IUPAC Name

(2-chlorophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(22-6-5-21-13)8-12(10)17(19)20/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYVVQJHGWUOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163426
Record name (2-Chlorophenyl)(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164526-11-8
Record name (2-Chlorophenyl)(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164526-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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